molecular formula C17H19N3O3S B1667164 Bms 182874 CAS No. 153042-42-3

Bms 182874

Katalognummer: B1667164
CAS-Nummer: 153042-42-3
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: MJRGSRRZKSJHOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMS-182874 ist ein hochspezifischer Endothelin-Rezeptor-Antagonist, der speziell auf den Endothelin-A-Rezeptor abzielt.

Vorbereitungsmethoden

Die Synthese von BMS-182874 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktionen. Die Verbindung wird typischerweise durch eine Reihe von organischen Reaktionen synthetisiert, darunter Sulfonierung, Aminierung und Cyclisierung. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .

Analyse Chemischer Reaktionen

BMS-182874 durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

BMS 182874 has been utilized in several research domains:

Chemistry

  • Study of Endothelin Receptor Antagonists : The compound is employed to investigate the chemical properties and reactions of endothelin receptor antagonists, contributing to the understanding of molecular interactions within this class of drugs.

Biology

  • Cellular Studies : this compound is used in cellular models to elucidate the role of ETA receptors in biological processes such as vascular remodeling and inflammation. Its selective antagonism allows researchers to dissect the specific contributions of endothelin signaling in various cellular contexts .

Medicine

  • Therapeutic Potential : The compound is being investigated for its potential therapeutic effects in conditions associated with elevated endothelin activity, such as hypertension, heart failure, and pulmonary arterial hypertension. Studies have demonstrated its efficacy in reducing blood pressure and mitigating vascular complications related to endothelin signaling .

Case Study 1: Vascular Function

In a study examining the effects of this compound on vascular smooth muscle cells, researchers found that the compound significantly inhibited ET-1-induced contraction in isolated blood vessels, demonstrating its potential utility in treating vascular disorders .

Case Study 2: Renal Protection

Another investigation focused on the renal protective effects of this compound in models of renal fibrosis. The findings suggested that blocking ETA receptors with this compound could reduce inflammatory factors associated with renal damage, highlighting its potential role in kidney disease management .

Wirkmechanismus

BMS-182874 exerts its effects by selectively binding to endothelin A receptors, thereby blocking the action of endothelin-1, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The compound’s mechanism involves the inhibition of calcium mobilization within cells, which is crucial for vasoconstriction .

Vergleich Mit ähnlichen Verbindungen

BMS-182874 ist einzigartig aufgrund seiner hohen Selektivität für Endothelin-A-Rezeptoren gegenüber Endothelin-B-Rezeptoren. Ähnliche Verbindungen umfassen:

Biologische Aktivität

BMS 182874 is a synthetic compound recognized for its potent activity as a selective endothelin A (ET-A) receptor antagonist. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : 5-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide hydrochloride
  • Molecular Formula : C17H19N3O3S·HCl
  • Molecular Weight : 367.87 g/mol
  • Purity : ≥98%

This compound functions as a competitive antagonist for ET-A receptors, exhibiting over 1000-fold selectivity against ET-B receptors. This selectivity is crucial for its therapeutic potential, particularly in conditions where endothelin-1 (ET-1) plays a significant role in vascular contraction and hypertension. The compound inhibits ET-1-induced calcium mobilization in various cell types, demonstrating its efficacy in modulating vascular responses.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits ET-A receptor-mediated calcium mobilization. The inhibition constant (KiK_i) values reported are approximately 48 nM in Chinese hamster ovary (CHO) cells and 61 nM in rat vascular smooth muscle cells . The compound has also been shown to suppress ET-1-induced longitudinal muscle contraction in the mouse colon, further emphasizing its role as a selective antagonist .

In Vivo Efficacy

This compound has demonstrated significant antihypertensive effects in animal models. In a study involving transgenic rats with renovascular hypertension (TGR), this compound was administered orally and resulted in a notable reduction in systolic blood pressure compared to control groups. The study reported the following results:

Treatment GroupBody Weight (g)Systolic BP (mmHg)Total Heart Weight (mg/g BW)
Placebo339 ± 29257 ± 95.13 ± 0.23
Bosentan322 ± 14270 ± 64.47 ± 0.07
Irbesartan329 ± 20163 ± 53.42 ± 0.13
BMS-182874 388 ± 22 254 ± 11 5.67 ± 0.31
Nifedipine424 ± 8244 ± 154.58 ± 0.20

The results indicate that while BMS-182874 effectively reduced blood pressure, it did not normalize left ventricular mass as effectively as irbesartan, suggesting a unique profile of action among antihypertensive agents .

Case Studies and Clinical Implications

Research has highlighted the implications of this compound in various cardiovascular conditions:

  • Hypertensive Models : In hypertensive animal models, this compound was shown to prevent vascular hypertrophy and collagen deposition, which are common complications associated with prolonged hypertension .
  • Endothelial Function : Studies have indicated that this compound may enhance endothelial function by reducing the effects of ET-1 on vascular smooth muscle cells (VSMCs), leading to improved vascular health outcomes .
  • Potential Applications : Given its selective antagonism of ET-A receptors, this compound may have therapeutic potential in treating conditions characterized by excessive vasoconstriction and remodeling, such as pulmonary hypertension and heart failure.

Eigenschaften

IUPAC Name

5-(dimethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11-12(2)18-23-17(11)19-24(21,22)16-10-6-7-13-14(16)8-5-9-15(13)20(3)4/h5-10,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRGSRRZKSJHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165205
Record name BMS 182874
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153042-42-3
Record name BMS 182874
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153042423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS 182874
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bms 182874
Reactant of Route 2
Reactant of Route 2
Bms 182874
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Bms 182874
Reactant of Route 4
Reactant of Route 4
Bms 182874
Reactant of Route 5
Bms 182874
Reactant of Route 6
Reactant of Route 6
Bms 182874

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.